molecular formula C25H20FN3O2 B2995466 3-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-72-5

3-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2995466
CAS No.: 866809-72-5
M. Wt: 413.452
InChI Key: YWNFTKNPWUMTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound characterized by its unique structure, which includes a pyrazoloquinoline core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Flumorph: A related compound with similar structural features.

    3-(3,4-Dimethoxyphenyl)-propionic acid: Shares the 3,4-dimethoxyphenyl group but differs in its overall structure.

Uniqueness

3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structural complexity and reactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c1-30-22-12-9-17(13-23(22)31-2)24-20-15-29(14-16-7-10-18(26)11-8-16)21-6-4-3-5-19(21)25(20)28-27-24/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNFTKNPWUMTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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